molecular formula C20H18O2S2 B12587928 Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester CAS No. 638199-68-5

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester

Cat. No.: B12587928
CAS No.: 638199-68-5
M. Wt: 354.5 g/mol
InChI Key: YRPUTQLREKZJJR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a thienyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester typically involves the reaction of 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester involves its interaction with specific molecular targets and pathways. The thienyl group and the ester functional group play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,4-dimethoxy-, methyl ester
  • Benzoic acid, 2,4-dimethyl-, methyl ester
  • Benzoic acid, 4-(2-thienyl)-, methyl ester

Uniqueness

Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester is unique due to the presence of both the thienyl group and the dimethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

638199-68-5

Molecular Formula

C20H18O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

methyl 4-(4,5-dimethyl-2-thiophen-2-ylphenyl)sulfanylbenzoate

InChI

InChI=1S/C20H18O2S2/c1-13-11-17(18-5-4-10-23-18)19(12-14(13)2)24-16-8-6-15(7-9-16)20(21)22-3/h4-12H,1-3H3

InChI Key

YRPUTQLREKZJJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CS3

Origin of Product

United States

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